molecular formula C18H13NO7S2 B11674242 2-[(5E)-5-[[4-[2-furanyl(oxo)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid

2-[(5E)-5-[[4-[2-furanyl(oxo)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid

Cat. No.: B11674242
M. Wt: 419.4 g/mol
InChI Key: OEVSYBVLOAMVAM-RIYZIHGNSA-N
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Description

2-[(5E)-5-{[4-(FURAN-2-CARBONYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a thiazolidinone moiety

Preparation Methods

The synthesis of 2-[(5E)-5-{[4-(FURAN-2-CARBONYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multiple steps. One common synthetic route includes the condensation of furan-2-carbaldehyde with a suitable thiazolidinone derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and methoxyphenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The thiazolidinone moiety can be reduced to yield corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring and methoxyphenyl group, resulting in the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5E)-5-{[4-(FURAN-2-CARBONYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Potential applications in drug development due to its bioactive properties. It may serve as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{[4-(FURAN-2-CARBONYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The furan and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The thiazolidinone moiety may also play a role in the compound’s bioactivity by interacting with cellular components and influencing biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and furan-containing molecules. Compared to these compounds, 2-[(5E)-5-{[4-(FURAN-2-CARBONYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H13NO7S2

Molecular Weight

419.4 g/mol

IUPAC Name

2-[(5E)-5-[[4-(furan-2-carbonyloxy)-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C18H13NO7S2/c1-24-13-7-10(4-5-11(13)26-17(23)12-3-2-6-25-12)8-14-16(22)19(9-15(20)21)18(27)28-14/h2-8H,9H2,1H3,(H,20,21)/b14-8+

InChI Key

OEVSYBVLOAMVAM-RIYZIHGNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC(=O)C3=CC=CO3

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC(=O)C3=CC=CO3

Origin of Product

United States

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